3,4-Dimethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide
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Overview
Description
3,4-Dimethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of amines.
Scientific Research Applications
3,4-Dimethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-Dimethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H25N5O |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C26H25N5O/c1-17-9-10-20(15-18(17)2)25(32)29-22-11-13-23(14-12-22)30-26-27-19(3)16-24(31-26)28-21-7-5-4-6-8-21/h4-16H,1-3H3,(H,29,32)(H2,27,28,30,31) |
InChI Key |
DLKIFUKOMXFBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=CC=C4)C)C |
Origin of Product |
United States |
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